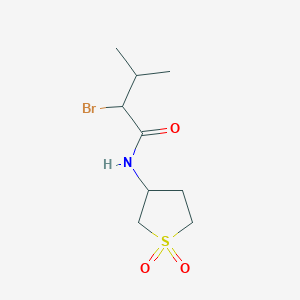
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide
Descripción
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is a chemical compound with a unique structure that includes a bromine atom, a dioxothiolan ring, and a methylbutanamide group
Propiedades
Fórmula molecular |
C9H16BrNO3S |
|---|---|
Peso molecular |
298.2 g/mol |
Nombre IUPAC |
2-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C9H16BrNO3S/c1-6(2)8(10)9(12)11-7-3-4-15(13,14)5-7/h6-8H,3-5H2,1-2H3,(H,11,12) |
Clave InChI |
XBNZHZZZSRVSTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC1CCS(=O)(=O)C1)Br |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide typically involves the bromination of a precursor compound followed by the introduction of the dioxothiolan ring and the methylbutanamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties may reveal new drug candidates or lead compounds for medicinal chemistry.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to changes in cellular processes, enzyme activity, or receptor binding, depending on the context of its use
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N-(1,1-dioxothiolan-3-yl)benzamide
- 2-bromo-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
Compared to similar compounds, 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide stands out due to its specific structural features and reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


